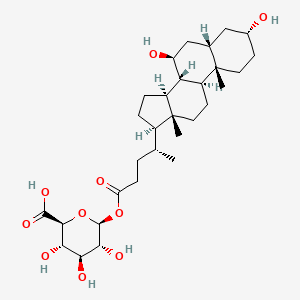

Ursodeoxycholic acid acyl-B-D-glucuronide

Description

Overview of Bile Acid Metabolism and Conjugation Pathways

Bile acids are steroidal amphipathic molecules synthesized from cholesterol in the liver's hepatocytes. youtube.comyoutube.com They play a critical role in the digestion and absorption of dietary fats and fat-soluble vitamins in the intestine. youtube.com The synthesis of bile acids is a primary route for cholesterol catabolism in the body. nih.gov

The formation of primary bile acids occurs via two main pathways in the liver: the classic (or neutral) pathway and the alternative (or acidic) pathway. nih.govyoutube.com The classic pathway, responsible for the majority of bile acid synthesis, is initiated by the enzyme cholesterol 7α-hydroxylase (CYP7A1). youtube.comyoutube.com The alternative pathway is initiated by mitochondrial sterol 27-hydroxylase (CYP27A1). nih.govyoutube.com These pathways produce the primary bile acids, mainly cholic acid (CA) and chenodeoxycholic acid (CDCA). nih.govyoutube.com

Before being secreted into the bile, primary bile acids undergo conjugation, a process that increases their water solubility and reduces their potential toxicity. youtube.combeilstein-journals.org The most common form of conjugation is amidation, where the bile acid is linked to an amino acid, typically glycine (B1666218) or taurine (B1682933), to form bile salts. youtube.comnih.gov

Once secreted into the intestine, these primary bile acids can be metabolized by the gut microbiota into secondary bile acids. youtube.comyoutube.com For instance, cholic acid is converted to deoxycholic acid (DCA), and chenodeoxycholic acid is converted to lithocholic acid (LCA). nih.gov Ursodeoxycholic acid (UDCA) is also a secondary bile acid in humans, formed from the 7-epimerization of its precursor, chenodeoxycholic acid, by intestinal bacteria. wikipedia.orgplos.org These secondary bile acids can be reabsorbed and returned to the liver via the enterohepatic circulation, where they join the circulating bile acid pool. youtube.comnih.gov

Significance of Glucuronidation as a Phase II Biotransformation in Bile Acid Homeostasis

Glucuronidation represents a crucial Phase II biotransformation pathway in the metabolism of a wide array of endogenous compounds, including bile acids, and xenobiotics. mdpi.comwikipedia.org This process involves the enzymatic transfer of a glucuronic acid moiety from uridine (B1682114) diphosphate (B83284) glucuronic acid (UDPGA) to a substrate, a reaction catalyzed by UDP-glucuronosyltransferases (UGTs). nih.govwikipedia.org The resulting glucuronide conjugates are significantly more water-soluble and are readily eliminated from the body, primarily through urine or feces via bile. wikipedia.orgplos.org

In the context of bile acid homeostasis, glucuronidation serves as a major detoxification mechanism. nih.gov While amidation with glycine or taurine is the primary conjugation pathway under normal physiological conditions, glucuronidation becomes increasingly important in cholestatic conditions, where bile flow is impaired and potentially toxic bile acids accumulate in the liver. mdpi.complos.org The accumulation of hydrophobic bile acids can lead to cellular injury, oxidative stress, and apoptosis. nih.govplos.org

By converting hydrophobic bile acids into highly hydrophilic and less toxic glucuronide derivatives, glucuronidation facilitates their elimination from hepatocytes into the bloodstream and subsequent excretion via the kidneys. nih.govplos.org This process mitigates bile acid-induced liver damage. mdpi.com Several UGT enzymes, particularly from the UGT1A and UGT2B families, are involved in the glucuronidation of different bile acids. mdpi.com The formation of bile acid glucuronides is therefore considered a protective response to reduce the cytotoxic effects of elevated bile acid concentrations. plos.org

Contextualization of Ursodeoxycholic Acid Acyl-β-D-Glucuronide within the Bile Acid Pool

Ursodeoxycholic acid (UDCA) is a hydrophilic secondary bile acid that constitutes only a minor fraction of the natural human bile acid pool. drugbank.comnih.gov However, when administered therapeutically, UDCA can become a major component, displacing the more hydrophobic and potentially hepatotoxic endogenous bile acids like deoxycholic acid and chenodeoxycholic acid. drugbank.comnih.govnih.gov

Like other bile acids, UDCA can undergo Phase II metabolism, including glucuronidation. The conjugation of glucuronic acid to the carboxyl group of UDCA results in the formation of Ursodeoxycholic acid acyl-β-D-glucuronide. This reaction creates a highly polar, water-soluble molecule that is readily excretable. While glucuronidation of bile acids at hydroxyl groups is common, acyl glucuronidation at the carboxylic acid side chain is a recognized metabolic route.

The formation of UDCA acyl-β-D-glucuronide is an effective detoxification step. plos.orgbiosynth.com By adding a hydrophilic glucuronide group, the resulting conjugate is better equipped for transport and elimination, particularly during periods of high UDCA concentration, such as during ursodiol therapy. nih.govplos.org In healthy individuals, bile acid glucuronides may account for about 10% of the total serum bile acid pool and 12-36% of total bile acids excreted in urine. mdpi.com While specific quantitative data for endogenous levels of Ursodeoxycholic acid acyl-β-D-glucuronide are not extensively detailed in the literature, its presence is a logical outcome of the established UGT-mediated detoxification pathways that act on the bile acid pool, especially when UDCA levels are elevated.

Chemical Properties of Ursodeoxycholic acid acyl-β-D-glucuronide

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₃₀H₄₈O₁₀ | biosynth.com |

| Molecular Weight | 568.7 g/mol | biosynth.com |

| CAS Number | 208038-28-2 | biosynth.com |

Table of Major Bile Acids

| Bile Acid | Abbreviation | Classification |

|---|---|---|

| Cholic acid | CA | Primary |

| Chenodeoxycholic acid | CDCA | Primary |

| Deoxycholic acid | DCA | Secondary |

| Lithocholic acid | LCA | Secondary |

| Ursodeoxycholic acid | UDCA | Secondary |

Structure

2D Structure

Properties

IUPAC Name |

(2S,3S,4S,5R,6S)-6-[(4R)-4-[(3R,5S,7S,8R,9S,10S,13R,14S,17R)-3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H48O10/c1-14(4-7-21(33)39-28-25(36)23(34)24(35)26(40-28)27(37)38)17-5-6-18-22-19(9-11-30(17,18)3)29(2)10-8-16(31)12-15(29)13-20(22)32/h14-20,22-26,28,31-32,34-36H,4-13H2,1-3H3,(H,37,38)/t14-,15+,16-,17-,18+,19+,20+,22+,23+,24+,25-,26+,28-,29+,30-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTJBLIAPAIPNJE-HRDSWUDVSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC(=O)OC1C(C(C(C(O1)C(=O)O)O)O)O)C2CCC3C2(CCC4C3C(CC5C4(CCC(C5)O)C)O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CCC(=O)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)C(=O)O)O)O)O)[C@H]2CC[C@@H]3[C@@]2(CC[C@H]4[C@H]3[C@H](C[C@H]5[C@@]4(CC[C@H](C5)O)C)O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H48O10 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

568.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Enzymology and Biosynthesis of Ursodeoxycholic Acid Acyl β D Glucuronide

Uridine (B1682114) 5'-Diphospho-Glucuronosyltransferase (UGT) Superfamily in Bile Acid Conjugation

The Uridine 5'-diphospho-glucuronosyltransferase (UGT) superfamily of enzymes represents a crucial component of Phase II biotransformation metabolism. nih.govwikipedia.org These enzymes catalyze the process of glucuronidation, which involves the transfer of a glucuronic acid moiety from the high-energy donor, uridine 5'-diphospho-glucuronic acid (UDPGA), to a variety of lipophilic substrates. nih.govwikipedia.org This conjugation reaction significantly increases the water solubility of endogenous compounds, such as bilirubin and bile acids, as well as xenobiotics like therapeutic drugs, facilitating their excretion from the body via urine or bile. nih.govuniprot.orgnih.gov

Located primarily in the microsomal fraction of various tissues, with the highest concentration in the liver, UGTs play a vital role in detoxification and metabolic homeostasis. nih.gov In the context of bile acids, glucuronidation is an important detoxification pathway, particularly under cholestatic conditions where bile acid concentrations are elevated. mdpi.com The addition of a glucuronide group enhances the hydrophilicity of bile acids, reducing their potential cellular toxicity and promoting their elimination. mdpi.comnih.gov Several UGT isoforms within the UGT1A and UGT2B subfamilies have been identified as key players in the conjugation of bile acids, demonstrating distinct substrate specificities and regioselectivity. nih.govnih.govresearchgate.net

Specific UGT Isoforms Involved in Ursodeoxycholic Acid Glucuronidation

The glucuronidation of ursodeoxycholic acid (UDCA) is a complex process involving multiple UGT isoforms that exhibit specificity for different positions on the bile acid structure. This enzymatic activity results in the formation of various glucuronide conjugates, including both acyl and hydroxyl-linked forms.

Research has identified UGT1A3 as the principal enzyme responsible for the formation of Ursodeoxycholic acid acyl-β-D-glucuronide. sci-hub.senih.gov This specific reaction, known as carboxyl glucuronidation or acyl glucuronidation, occurs at the C-24 carboxylic acid group of the UDCA molecule. sci-hub.se Studies using human liver microsomes and recombinant UGT isoforms have demonstrated that UGT1A3 exhibits the highest activity and efficiency in catalyzing this conjugation. sci-hub.senih.gov

Kinetic analyses have shown that UGT1A3 has a high affinity for UDCA in the context of acyl glucuronide formation. sci-hub.se Although UGT1A3 is not the most highly expressed UGT in the liver, its high intrinsic clearance rate for UDCA acyl glucuronidation underscores its predominant role in this specific metabolic pathway. sci-hub.se In addition to UDCA, UGT1A3 is also responsible for the C-24 acyl glucuronidation of other bile acids, including chenodeoxycholic acid (CDCA) and lithocholic acid (LCA). nih.govresearchgate.net

| UGT Isoform | Substrate | Glucuronide Formed | Vmax (pmol/min/mg) | Km (μM) | CLint (μl/min/mg) |

| UGT1A3 | UDCA | Acyl Glucuronide (C-24) | 168.7 ± 16.26 | 10.43 ± 2.56 | 16.18 ± 0.86 |

| UGT1A8 | UDCA | Acyl Glucuronide (C-24) | 11.23 ± 0.77 | 2.74 ± 0.94 | 4.10 ± 0.77 |

| UGT1A9 | UDCA | Acyl Glucuronide (C-24) | 0.91 ± 0.08 | 3.19 ± 1.13 | 0.29 ± 0.05 |

| UGT2B7 | UDCA | Acyl Glucuronide (C-24) | 0.98 ± 0.13 | 2.89 ± 0.98 | 0.34 ± 0.04 |

Data derived from studies on recombinant UGT isoforms. Vmax (maximum reaction velocity), Km (Michaelis constant), CLint (intrinsic clearance). sci-hub.se

Beyond the major enzymes, other UGT isoforms contribute to the glucuronidation of UDCA and other bile acids to a lesser extent. UGT1A8 and UGT1A9 have been shown to mediate the acyl glucuronidation of UDCA, though with much lower efficiency than UGT1A3. sci-hub.se Furthermore, UGTs expressed in extrahepatic tissues, such as the intestine, also participate in bile acid metabolism. For example, UGT2A1 and UGT2A3, found in the small intestine and colon respectively, are involved in local bile acid glucuronidation. researchgate.net While comprehensive data on the specific roles of isoforms like UGT1A1, UGT1A10, and UGT2B10 in UDCA metabolism is less defined, they are known to be involved in the glucuronidation of various xenobiotic and endogenous compounds, and may play minor or indirect roles in bile acid conjugation. nih.gov

Regioselectivity and Stereoselectivity of Glucuronidation on Ursodeoxycholic Acid Structure (e.g., 3-O-glucuronide, 7-O-glucuronide, 24-acyl-glucuronide)

The glucuronidation of UDCA is characterized by a high degree of regioselectivity, which is determined by the specific UGT isoform catalyzing the reaction. sci-hub.se This enzymatic selectivity dictates the position on the UDCA molecule where the glucuronic acid moiety is attached, leading to structurally distinct metabolites.

The primary sites of glucuronidation on the UDCA molecule are:

C-24 Carboxyl Group: This leads to the formation of the 24-acyl-glucuronide . This reaction is almost exclusively and most efficiently catalyzed by UGT1A3 . sci-hub.secohlife.org

C-3 Hydroxyl Group: This results in the 3-O-glucuronide . UGT2B7 is the major enzyme responsible for this form of hydroxyl glucuronidation, showing a preference for the 3α-hydroxyl position. sci-hub.secohlife.org

C-7 Hydroxyl Group: While theoretically possible, the formation of a 7-O-glucuronide is less commonly reported as a primary pathway compared to conjugation at the C-3 and C-24 positions.

This UGT-dependent regioselectivity is a critical feature of bile acid metabolism. sci-hub.se UGT1A3 demonstrates strict regioselectivity for the carboxyl group, whereas UGT2B7 primarily targets the hydroxyl groups on the steroid nucleus. cohlife.org This enzymatic division of labor ensures the efficient and position-specific conjugation of UDCA, producing different glucuronide isomers that can then be transported and eliminated.

| Position on UDCA | Glucuronide Formed | Primary UGT Isoform(s) |

| C-24 Carboxylic Acid | 24-acyl-glucuronide | UGT1A3 |

| C-3 Hydroxyl Group | 3-O-glucuronide | UGT2B7 |

| C-6 Hydroxyl Group | 6-O-glucuronide | UGT2B7 |

Enzymatic Reaction Kinetics and Substrate Specificity for Ursodeoxycholic Acid and its Derivatives

The enzymatic formation of UDCA acyl-β-D-glucuronide is primarily catalyzed by the UGT1A3 isoform sci-hub.se. While other UGTs, such as UGT2B7, are involved in the glucuronidation of UDCA at its hydroxyl groups, UGT1A3 demonstrates a predominant role in the formation of the acyl glucuronide sci-hub.se. UGT enzymes exhibit broad and often overlapping substrate specificity, accepting a wide variety of compounds, including bile acids, steroids, bilirubin, and various drugs nih.govresearchgate.net.

Research using human liver microsomes (HLMs) and specific recombinant UGT isoforms has elucidated the kinetic parameters for UDCA acyl glucuronidation. In HLMs, the formation of the acyl glucuronide follows Michaelis-Menten kinetics, with an apparent intrinsic clearance of 0.29 ± 0.02 μL/min/mg protein sci-hub.se.

Studies with individual UGT isoforms have revealed more specific kinetic details. The formation of UDCA acyl glucuronide by UGT1A3, UGT1A8, UGT1A9, and UGT2B7 is better described by a substrate inhibition model rather than the traditional Michaelis-Menten model sci-hub.se. UGT1A3 is the major enzyme responsible for UDCA acyl glucuronidation, exhibiting a clearance rate more than 30 times that of UGT1A9 sci-hub.se.

| UGT Isoform | Kinetic Model | Vmax (pmol/min/mg) | Km (μM) | Ki (μM) | Intrinsic Clearance (Vmax/Km) (μL/min/mg) |

|---|---|---|---|---|---|

| UGT1A3 | Substrate Inhibition | 174.40 ± 12.30 | 64.10 ± 11.20 | 364.50 ± 62.70 | 2.72 |

| UGT1A9 | Substrate Inhibition | 5.62 ± 0.31 | 64.60 ± 12.60 | 211.20 ± 40.50 | 0.09 |

| UGT2B7 | Substrate Inhibition | 1.97 ± 0.26 | 158.30 ± 54.30 | 103.30 ± 38.60 | 0.01 |

Data sourced from a 2019 study on UGT-dependent regioselective glucuronidation of ursodeoxycholic acid. Note that the data were obtained by fitting experimental results with a substrate inhibition model sci-hub.se.

Transcriptional and Post-Transcriptional Regulation of UGT Expression

The expression and activity of UGT enzymes are tightly controlled through various mechanisms, including transcriptional and post-transcriptional regulation researchgate.netphysiology.org. The levels of UGTs in different tissues can vary significantly between individuals, which is largely due to differential gene expression nih.gov. This regulation is crucial for responding to the body's changing needs for detoxification and maintaining homeostasis of endogenous molecules physiology.org. The expression of UGT genes is modulated by a host of factors, including hormones and chemicals, which act through specific transcription factors and nuclear receptors nih.govtandfonline.com.

Role of Nuclear Receptors in UGT Gene Regulation (e.g., PPARα, FXR, LXR, PXR, CAR)

Nuclear receptors are a class of ligand-activated transcription factors that play a central role in regulating the expression of genes involved in metabolism, including UGTs tandfonline.combenthamdirect.com. Several nuclear receptors have been identified as key regulators of UGT genes, contributing to their tissue-specific expression and inducibility physiology.orgbenthamdirect.com. These include the Pregnane X Receptor (PXR), Constitutive Androstane Receptor (CAR), Farnesoid X Receptor (FXR), Peroxisome Proliferator-Activated Receptor (PPAR), and Liver X Receptor (LXR) tandfonline.combenthamdirect.com.

FXR : As a primary bile acid receptor, FXR is a master regulator of bile acid homeostasis nih.gov. Bile acids themselves, such as chenodeoxycholic acid (CDCA), act as ligands for FXR physiology.org. Activation of FXR directly induces the transcription of UGT1A3, the main enzyme for UDCA acyl glucuronidation, suggesting a feedback loop for bile acid detoxification physiology.org.

PXR and CAR : These "xenosensor" receptors are activated by a wide range of foreign compounds and are known to regulate various UGTs nih.govbenthamdirect.comnih.gov. PXR and CAR can protect against bile acid toxicity by upregulating genes involved in their metabolism and excretion, including UGT1A enzymes elsevierpure.com.

PPARα : This receptor is highly expressed in the liver and is essential for regulating fatty acid metabolism nih.gov. PPARα also directly activates several UGT enzymes involved in bile acid glucuronidation nih.gov. Agonists of PPARα, such as fenofibrate, have been shown to increase the levels of bile acid glucuronides in serum nih.gov. The PPARα-UGT axis plays a significant role in regulating FXR signaling and maintaining bile acid homeostasis nih.gov.

| Nuclear Receptor | Endogenous/Exogenous Ligands | Target UGTs (Examples) | Regulatory Effect |

|---|---|---|---|

| FXR (Farnesoid X Receptor) | Bile acids (e.g., CDCA) | UGT1A3 | Induction physiology.org |

| PXR (Pregnane X Receptor) | Xenobiotics, some bile acids | UGT1A family | Induction nih.govelsevierpure.com |

| CAR (Constitutive Androstane Receptor) | Phenobarbital, xenobiotics | UGT1A family | Induction nih.govelsevierpure.com |

| PPARα (Peroxisome Proliferator-Activated Receptor α) | Fibrates, fatty acids | Various UGTs | Induction nih.govnih.gov |

| LXR (Liver X Receptor) | Oxysterols | UGTs (general) | Regulation tandfonline.com |

Signaling Pathways Modulating UGT Activity and Expression

The regulation of UGT expression and activity is integrated with broader cellular signaling networks. The primary signaling pathways are those initiated by the ligand-dependent activation of nuclear receptors, which allows UGT expression to be responsive to the cellular demand for detoxification and homeostasis physiology.org.

For instance, elevated intracellular levels of bile acids activate FXR, which in turn induces a protective gene expression program nih.gov. This includes the upregulation of UGTs to enhance bile acid glucuronidation and subsequent elimination physiology.org. This FXR-mediated signaling is a crucial pathway for protecting the liver from bile acid toxicity nih.gov. Similarly, the PPARα-UGT signaling axis is activated in response to changes in fatty acid and bile acid levels, leading to the transactivation of UGT genes and promoting bile acid detoxification nih.govnih.gov. These nuclear receptor-mediated pathways represent the key signaling mechanisms that modulate the expression of UGTs responsible for producing UDCA acyl-β-D-glucuronide.

Interplay with Other Bile Acid Metabolizing Enzymes

The glucuronidation of UDCA does not occur in isolation but is part of a complex network of metabolic reactions involving both Phase I and Phase II enzymes researchgate.netnih.gov. Bile acids undergo extensive biotransformation in the liver and by the gut microbiota, which modifies their structure and physiological activity d-nb.infonih.gov.

Phase I Metabolic Intermediates as Substrates for Glucuronidation (e.g., Hydroxylation, Oxidation, Epimerization products)

Before undergoing Phase II conjugation reactions like glucuronidation, bile acids are often modified by Phase I enzymes, primarily from the cytochrome P450 (CYP) superfamily nih.govmdpi.com. These reactions introduce or expose functional groups, creating intermediates that are suitable substrates for UGTs nih.goveur.nl. For UDCA, Phase I metabolic pathways include oxidation, hydroxylation, and epimerization nih.govresearchgate.net.

Oxidation : The hydroxyl groups of UDCA at the C-3 and C-7 positions can be oxidized to form keto-bile acids, such as 7β-hydroxy-3-oxo-5β-cholan-24-oic acid and 7-ketolithocholic acid nih.gov.

Epimerization : The stereochemistry of the hydroxyl groups can be altered. For instance, the conversion of chenodeoxycholic acid (with a 7α-hydroxyl group) to UDCA (with a 7β-hydroxyl group) is an epimerization reaction that can occur via an oxidation-reduction sequence involving hydroxysteroid dehydrogenases (HSDHs) nih.govnih.govresearchgate.net.

These Phase I metabolites are then readily conjugated. For example, 7β-hydroxy-3-oxo-5β-cholan-24-oic acid, an oxidation product of UDCA, can be subsequently glucuronidated nih.gov.

Sequential Metabolism and Cascade Reactions

The metabolism of UDCA often proceeds through a series of sequential or cascade reactions, where the product of one enzymatic reaction becomes the substrate for the next nih.govnih.gov. An in vitro study simulating the stepwise metabolism of UDCA identified a total of 20 metabolites, demonstrating this cascade nih.gov.

This sequential process begins with Phase I reactions (oxidation, epimerization) that generate several intermediates. These intermediates are then further metabolized by Phase II enzymes, leading to the formation of nine different glucuronides and three sulfates nih.gov. This highlights a clear metabolic cascade where UDCA is first oxidized, and the resulting keto-bile acids are then conjugated with glucuronic acid nih.govresearchgate.net. This interplay ensures the efficient detoxification and elimination of bile acids, converting them into a variety of more water-soluble and excretable forms.

Metabolic Disposition and Transport Dynamics of Ursodeoxycholic Acid Acyl β D Glucuronide

Enterohepatic Circulation of Bile Acid Glucuronides

The enterohepatic circulation (EHC) is a crucial process for conserving the body's pool of bile acids. nih.govwikipedia.org This circuit involves secretion from the liver into the bile, passage into the intestine, and subsequent reabsorption back to the liver via the portal circulation. nih.govwikipedia.org While primary and secondary bile acids are the main components of this cycle, their glucuronidated metabolites, including UDCA-G, also participate, albeit with different transport and metabolic fates. nih.govnih.gov Glucuronidation, which occurs in the liver, is a major pathway for the detoxification and elimination of various compounds. nih.govresearchgate.net The addition of a glucuronic acid moiety increases the water solubility of bile acids, facilitating their transport and excretion. nih.gov

Following its formation in the hepatocytes, UDCA-G is actively secreted across the canalicular membrane into the bile. This process is a critical step in the EHC and is mediated by specific ATP-dependent transport proteins. nih.govunc.edu

The secretion of bile acid conjugates into the bile canaliculus is primarily handled by members of the ATP-Binding Cassette (ABC) transporter superfamily.

Multidrug Resistance-Associated Protein 2 (MRP2/ABCC2): This transporter is a key player in the canalicular efflux of a wide range of organic anions, particularly glucuronide and sulfate (B86663) conjugates. nih.govnih.gov Studies have shown that MRP2 is responsible for transporting glucuronidated bile acids. mdpi.comnih.gov For instance, research on other glucuronidated compounds has demonstrated that MRP2-mediated transport is essential for their biliary excretion. nih.gov While the Bile Salt Export Pump (BSEP) transports the majority of monovalent bile salts, MRP2 is the primary canalicular transporter for divalent sulfated and glucuronidated bile acids. nih.govnih.gov In situations of high-dose UDCA administration, where its glucuronidation is extensive, the resulting UDCA-G is secreted into the bile, a process consistent with MRP2's function. nih.govnih.gov

Bile Salt Export Pump (BSEP/ABCB11): BSEP is the principal transporter for the canalicular secretion of major, non-glucuronidated bile acid species like taurocholate. nih.govnih.gov Its substrate specificity is generally directed towards monovalent bile salts. h1.co While BSEP plays a pivotal role in maintaining bile flow, its contribution to the direct transport of glucuronidated bile acids such as UDCA-G is considered minor compared to that of MRP2. nih.govnih.gov

The coordinated action of these transporters ensures the efficient secretion of both parent bile acids and their metabolites into the bile.

Table 1: Key Hepatic Transporters in the Biliary Secretion of Bile Acids and their Glucuronides

| Transporter | Protein Family | Location | Substrates | Role in UDCA-G Transport |

| MRP2 | ABCC2 | Canalicular Membrane | Glucuronide and sulfate conjugates, organic anions. nih.govnih.gov | Primary transporter for biliary secretion of UDCA-G. mdpi.comnih.gov |

| BSEP | ABCB11 | Canalicular Membrane | Primarily monovalent bile salts (e.g., taurocholate). nih.govnih.gov | Minimal to no direct role; transports the parent unconjugated bile acids. nih.govnih.gov |

Once secreted into the small intestine via the bile, bile acid glucuronides encounter the dense and metabolically active gut microbiota. nih.govnih.gov These intestinal bacteria produce a variety of enzymes, including β-glucuronidases. nih.govnih.govwikipedia.org These enzymes are capable of cleaving the glucuronic acid moiety from the bile acid conjugate, a process known as deconjugation. nih.govyoutube.com

This bacterial-mediated hydrolysis releases the parent bile acid, in this case, UDCA. nih.govnih.gov The now unconjugated UDCA can be reabsorbed from the intestine back into the portal circulation, thereby re-entering the enterohepatic circuit. nih.govnih.gov This "recycling" process extends the residence time and biological activity of the parent compound. nih.govyoutube.com The portion of bile acids that is not reabsorbed passes into the colon, where it undergoes further bacterial transformations before being excreted in the feces. wikipedia.orgnih.gov

Biliary Secretion Mechanisms

Systemic Circulation and Renal Excretion

While the EHC is highly efficient, a fraction of bile acids and their metabolites can escape hepatic uptake and enter the systemic circulation. nih.gov In healthy individuals, only small amounts of UDCA are found in systemic blood, and very little is excreted in the urine. nih.gov However, under cholestatic conditions where biliary excretion is impaired, alternative elimination pathways become more significant. mdpi.com The glucuronidation of bile acids like UDCA is an important adaptive mechanism in such situations, as the resulting water-soluble UDCA-G can be more readily transported into the blood for subsequent renal clearance. nih.govresearchgate.net

When canalicular secretion into bile is compromised, hepatocytes utilize basolateral transporters to efflux bile acids and their conjugates into the sinusoidal blood, thus preventing their toxic intracellular accumulation. unc.edunih.gov

Multidrug Resistance-Associated Protein 3 (MRP3/ABCC3): MRP3 is located on the basolateral (sinusoidal) membrane of hepatocytes and plays a crucial role as a compensatory efflux pump, particularly under cholestatic conditions. nih.govelsevier.es MRP3 has a notable affinity for glucuronide conjugates. nih.govelsevier.es In states of impaired biliary excretion, MRP3 expression is upregulated, facilitating the transport of bile acid glucuronides, including UDCA-G, from the liver cells into the systemic circulation. nih.govresearchgate.net

Multidrug Resistance-Associated Protein 4 (MRP4/ABCC4): Similar to MRP3, MRP4 is a basolateral efflux transporter that contributes to the adaptive response to cholestasis. unc.eduelsevier.es It transports a range of organic anions, including bile acid conjugates. nih.govelsevier.es Both MRP3 and MRP4 work to efflux bile acid glucuronides into the blood, from where they can be delivered to the kidneys for elimination. nih.gov The expression of both MRP3 and MRP4 can be induced by high intracellular concentrations of bile acids. elsevier.esresearchgate.net

Table 2: Research Findings on Bile Acid Glucuronide Transport and Metabolism

| Finding | Key Transporters Involved | Implication for UDCA-G | Source(s) |

| Glucuronidated bile acids are primarily secreted into bile via MRP2. | MRP2 | UDCA-G is actively transported from hepatocytes into bile. | nih.govmdpi.comnih.gov |

| Gut bacteria express β-glucuronidases that deconjugate glucuronides in the intestine. | N/A | UDCA-G is converted back to UDCA in the gut, allowing for reabsorption of the parent compound. | nih.govnih.govnih.gov |

| In cholestasis, basolateral efflux of bile acid glucuronides into blood is increased. | MRP3, MRP4 | UDCA-G is removed from hepatocytes into the bloodstream as a protective mechanism. | nih.govnih.govelsevier.es |

| Renal clearance of glucuronidated bile acids is an important alternative elimination pathway. | Renal transporters (e.g., OATPs, MRPs) | UDCA-G in the systemic circulation can be efficiently excreted in the urine. | nih.govmdpi.comnih.gov |

The kidneys provide a vital alternative route for the elimination of bile acids, especially for water-soluble conjugates like UDCA-G, when the hepatic pathway is overloaded. nih.govmdpi.com In healthy individuals, the small amount of bile acids filtered by the glomerulus is efficiently reabsorbed in the proximal tubules, resulting in minimal urinary excretion. nih.gov

Plasma Protein Binding Characteristics of Bile Acid Glucuronides

The transport of bile acids and their metabolites in the bloodstream is critically influenced by their binding to plasma proteins, primarily albumin. This interaction governs their distribution, availability for uptake by tissues, and eventual elimination. While extensive research exists for parent bile acid compounds, specific quantitative data on the plasma protein binding of Ursodeoxycholic Acid Acyl-β-D-Glucuronide (UDCA-G) is not extensively documented. However, its binding characteristics can be inferred from the established principles of bile acid biochemistry and the metabolic effects of glucuronidation.

The binding of bile acids to plasma proteins is principally dictated by their hydrophobicity. acs.org More hydrophobic bile acids exhibit a higher affinity for albumin and lipoproteins. nih.govnih.gov The addition of hydroxyl groups to the steroid nucleus increases the polarity and hydrophilicity of the bile acid, which in turn decreases its affinity for plasma proteins. nih.gov

Glucuronidation is a major phase II metabolic reaction that conjugates a hydrophilic glucuronic acid moiety to substrates like bile acids. nih.gov This process significantly increases the water solubility of the molecule, transforming hydrophobic compounds into more polar, excretable metabolites. nih.govacs.org This increased hydrophilicity is a key mechanism for detoxification, reducing bile acid-induced liver injury by facilitating their elimination from the body, primarily via the kidneys. acs.org

Given these principles, Ursodeoxycholic Acid Acyl-β-D-Glucuronide, being substantially more hydrophilic than its parent compound, ursodeoxycholic acid (UDCA), is expected to have a significantly lower binding affinity for plasma proteins. This reduced binding would result in a higher fraction of unbound UDCA-G in the plasma, rendering it more readily available for renal filtration and excretion. This is consistent with glucuronidation's role as an efficient elimination pathway. nih.gov

While the primary interaction is non-covalent, some studies on other classes of compounds, such as nonsteroidal anti-inflammatory drugs (NSAIDs), have shown that their acyl glucuronide metabolites can form covalent adducts with serum albumin. It is not definitively established if this mechanism is significant for bile acid glucuronides in vivo.

To illustrate the established relationship between bile acid structure and protein binding, the following table presents the binding affinities of several key unconjugated parent bile acids to human serum albumin. The affinity constant (K1) is inversely related to the compound's hydrophilicity; more hydrophobic bile acids show a higher affinity.

Table 1: Binding Affinity of Parent Bile Acids to Human Serum Albumin Data sourced from Roda et al. (1982) nih.gov

| Bile Acid | Relative Hydrophobicity | Affinity Constant (K1) (L/mol) |

| Lithocholic Acid | Highest | 20.0 x 10⁴ |

| Chenodeoxycholic Acid | High | 5.5 x 10⁴ |

| Deoxycholic Acid | High | 4.0 x 10⁴ |

| Ursodeoxycholic Acid | Moderate | 3.8 x 10⁴ |

| 7-Ketolithocholic Acid | Moderate | 1.9 x 10⁴ |

| Cholic Acid | Lowest | 0.3 x 10⁴ |

As shown in the table, the highly hydrophobic monohydroxy bile acid, lithocholic acid, has the greatest binding affinity. In contrast, the trihydroxy bile acid, cholic acid, is more hydrophilic and exhibits the lowest binding affinity. nih.gov Ursodeoxycholic acid, a dihydroxy bile acid, has an intermediate affinity. Following its metabolism to Ursodeoxycholic Acid Acyl-β-D-Glucuronide, the addition of the polar glucuronide group would be expected to lower this binding affinity substantially, placing it at the hydrophilic end of the spectrum and promoting its efficient clearance from plasma.

Analytical Methodologies and Research Models for Ursodeoxycholic Acid Acyl β D Glucuronide Studies

Advanced Chromatographic and Spectrometric Techniques

The precise analysis of UDCA-AG and its isomers from complex biological samples relies on sophisticated analytical instrumentation. High-performance liquid chromatography coupled with tandem mass spectrometry stands as the primary tool, offering the required sensitivity and selectivity.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Quantification and Identification

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a cornerstone technique for the sensitive and selective quantification of ursodeoxycholic acid (UDCA) and its metabolites, including its glucuronidated forms. jocpr.comnih.govresearchgate.net This methodology is favored for its ability to analyze large numbers of samples obtained from pharmacokinetic studies with high throughput. jocpr.com In LC-MS/MS analysis, researchers typically use a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode, which provides exceptional selectivity and sensitivity. nih.govresearchgate.netscispace.com The electrospray ionization (ESI) interface, usually in the negative ion mode, is commonly employed to achieve the best signal intensity and a stable response for bile acids and their conjugates. nih.govnssresearchjournal.comnih.gov

For chromatographic separation, reversed-phase columns, such as C18, are frequently used. nih.govnssresearchjournal.com The mobile phase often consists of a mixture of an organic solvent like acetonitrile (B52724) or methanol (B129727) and an aqueous buffer, such as ammonium (B1175870) acetate (B1210297) or ammonium formate, to facilitate efficient separation and ionization. nih.govnih.govnih.gov The use of deuterated internal standards, such as UDCA-d4, is a common practice to ensure accuracy and correct for variations during sample preparation and analysis. nih.govnssresearchjournal.com

Validation of these LC-MS/MS methods is critical and typically demonstrates good linearity over a defined concentration range, with high precision and accuracy. nih.govnssresearchjournal.com For instance, one validated method for UDCA and its major metabolites showed intra- and inter-day precision within 7.00% and accuracy within 11.75%. nih.gov Such validated methods are considered robust and suitable for the reproducible determination of UDCA and its metabolites. nih.gov

Table 1: Examples of LC-MS/MS Parameters for UDCA Metabolite Analysis This table is interactive. Click on headers to sort.

| Parameter | Study 1 nih.gov | Study 2 nih.govnih.gov | Study 3 nssresearchjournal.com |

|---|---|---|---|

| Instrument | API5500 Triple Quadrupole | HPLC-tandem mass spectrometry | UHPLC-MS/MS |

| Ionization Mode | Negative ESI | Negative ESI | Negative ESI |

| Column | ZORBAX SB-C18 (2.1x50 mm, 1.8µm) | Phenomenex Luna C18 (250x4.6 mm, 5µ) | Reverse-phase C18 Symmetry Shield |

| Mobile Phase | 2mM Ammonium Acetate & Acetonitrile | Acetonitrile / Ammonium Acetate (varied pH) | Acetonitrile:Methanol:2mM Ammonium Formate |

| MRM Transition (UDCA) | m/z 391.4 → 391.4 | Not specified | Not specified |

| MRM Transition (GUDCA) | m/z 448.3 → 73.9 | Not specified | Not specified |

| MRM Transition (TUDCA) | m/z 498.4 → 80.1 | Not specified | Not specified |

| Internal Standard | UDCA-d4, GUDCA-d5, TUDCA-d5 | Deuterated internal standards | UDCA-d4, GUDCA-d4, TUDCA-d4 |

| Linear Range (UDCA) | 5.00-2500 ng/mL | 15-10,000 ng/mL | 100-10000 ng/mL |

Energy-Resolved Mass Spectrometry (ER²-MS) for Isomeric Differentiation

Distinguishing between isomeric forms of bile acid conjugates, such as different positional isomers of UDCA glucuronides, presents a significant analytical challenge. Squared energy-resolved mass spectrometry (ER²-MS) has emerged as a powerful tool for this purpose. nih.govnih.gov This technique allows for the confident structural identification of phase II metabolites, including glucuronides. nih.govnih.gov

The ER²-MS strategy involves correlating conjugation sites with first-generation breakdown graphs that correspond to the linkage fission created by collision-induced dissociation. nih.gov The structural nuclei of the isomers are then identified by matching second-generation breakdown graphs with known structures. nih.gov This approach has been successfully used to explore the metabolic patterns of UDCA, where researchers were able to identify multiple glucuronide metabolites and differentiate between them. nih.govnih.gov This method is considered a legitimate tool for structurally identifying phase II metabolites and is crucial when trying to characterize the specific metabolic pathways of endogenous substances like UDCA. nih.govnih.gov Tandem mass spectrometry, in general, has been widely used for differentiating isomeric compounds because the resulting spectra can show distinct differences. nih.gov

Sample Preparation and Extraction Methods for Biological Matrices (excluding human clinical samples, focus on in vitro and animal models)

Effective sample preparation is crucial for accurate LC-MS/MS analysis, as it aims to produce a clean sample, minimize ion suppression, and avoid introducing non-volatile materials into the mass spectrometry system. jocpr.com For studies involving in vitro and animal models, several extraction techniques are employed.

Solid-phase extraction (SPE) is a common method used to extract UDCA and its metabolites from various matrices. nssresearchjournal.comresearchgate.net For example, an OASIS HLB cartridge has been validated for a simple cleanup procedure of UDCA from pharmaceutical formulations, achieving high recovery rates. researchgate.net Protein precipitation is another widely used technique, particularly for plasma samples from animal studies. This method often uses acetonitrile to precipitate proteins, which is effective in producing a clean chromatogram. jocpr.com One study found that 100% acetonitrile was optimal for this purpose. jocpr.com A third method, liquid-liquid extraction, has also been utilized for the quantification of UDCA and its glycine (B1666218) conjugate (GUDCA). nih.govnih.gov

The choice of extraction method is critical for ensuring the consistency, precision, and reproducibility of the assay, making it robust for high-throughput bioanalysis. jocpr.com

Table 2: Sample Preparation Methods for UDCA Metabolites in Non-Clinical Matrices This table is interactive. Click on headers to sort.

| Technique | Matrix | Target Analyte(s) | Key Findings/Details | Source(s) |

|---|---|---|---|---|

| Solid-Phase Extraction (SPE) | Pharmaceutical Formulations | UDCA | Use of OASIS HLB cartridge; recovery rate of 95±4%. | researchgate.net |

| Solid-Phase Extraction (SPE) | Animal Plasma | UDCA, GUDCA, TUDCA | Direct elution method applied to extract drugs from plasma. | nssresearchjournal.com |

| Protein Precipitation | Animal Plasma | UDCA | 100% Acetonitrile found to be optimal for producing a clean sample. | jocpr.com |

| Liquid-Liquid Extraction | Animal Plasma | UDCA, GUDCA | Employed for quantification of UDCA and its glycine conjugate. | nih.govnih.gov |

In Vitro Research Models for Metabolic Investigations

In vitro models are indispensable for elucidating the specific metabolic pathways of UDCA, including the formation of UDCA-AG. These systems allow for controlled experiments to identify the enzymes and cell types involved in its metabolism.

Isolated Hepatocytes and Cholangiocytes

Hepatocytes, the primary cells of the liver, are central to bile acid metabolism. nih.gov Isolated hepatocytes are frequently used as an in vitro model to study the metabolic transformations of UDCA. nih.govresearchgate.net Studies using freshly isolated mouse hepatocytes have demonstrated that these cells can actively metabolize lactate, a process that is promoted by UDCA. nih.govresearchgate.net Furthermore, research has shown that UDCA can ameliorate hepatic lipid metabolism in liver cell lines by regulating specific signaling pathways. nih.gov

Cholangiocytes, the epithelial cells lining the bile ducts, are also a key focus of UDCA research. ahbps.orgnih.govmdpi.com In vitro studies have confirmed that cholangiocytes express receptors and are involved in immune responses that can be modulated by UDCA. mdpi.com For instance, UDCA has been shown to suppress the lipopolysaccharide (LPS)-induced expression of inflammatory molecules in normal cholangiocyte cell lines. mdpi.com Other research using polarized mouse cholangiocytes has indicated that UDCA stimulates fluid secretion through a mechanism involving ATP release, suggesting a direct effect on cholangiocyte function. nih.gov The protective effects of UDCA on cholangiocytes against toxic bile acids are considered a major mechanism of its action. aasld.orgnih.gov

Liver Microsomes and S9 Fractions

Liver microsomes and S9 fractions are subcellular preparations that contain a high concentration of drug-metabolizing enzymes and are widely used to investigate phase I and phase II metabolic reactions. wikipedia.orgnih.gov The S9 fraction contains both the microsomal and cytosolic fractions, thus encompassing enzymes for both phase I (e.g., cytochrome P450s) and phase II (e.g., transferases) metabolism. wikipedia.orgnih.gov

These models have been instrumental in studying the glucuronidation of bile acids. For example, in vitro glucuronidation assays using human liver microsomes have demonstrated the formation of multiple glucuronide conjugates of nor-UDCA, a homolog of UDCA. nih.gov In these experiments, LC-MS/MS analysis identified three distinct glucuronide conjugates, with the C23-ester (acyl) glucuronide being the most abundant. nih.gov Similarly, sequential in vitro metabolism studies using enzyme-enriched liver microsomes have been implemented to simulate the stepwise metabolism of UDCA and capture its various metabolites, including nine different glucuronides. nih.govmdpi.com

An in vitro model using a cofactor-fortified liver S9 fraction was developed to compare the metabolic profiles of major bile acids, including UDCA, across different species. nih.gov This research highlighted significant species differences in bile acid metabolism, noting that glucuronidation was a major pathway in dogs but a minor one in humans and other species studied. nih.gov Such models are crucial for predicting metabolic pathways and understanding inter-species variations in drug and xenobiotic metabolism. nih.govspringernature.com

Cell-Based Assays for Transport and Metabolism Studies (e.g., HEK293 cells, HepG2 cells, Caco-2 cells)

Cell-based assays are indispensable tools for investigating the transport and metabolism of ursodeoxycholic acid and its metabolites in a controlled cellular environment. Different cell lines are selected based on their expression of relevant transporters and metabolic enzymes, mimicking various tissues involved in bile acid homeostasis.

HEK293 Cells: Human Embryonic Kidney 293 (HEK293) cells are widely used for transiently or stably overexpressing specific transporter proteins. These cells have low endogenous transporter expression, making them an ideal system to study the role of individual transporters in the uptake and efflux of compounds. For instance, HEK293 cells can be engineered to express organic anion transporting polypeptides (OATPs) or multidrug resistance-associated proteins (MRPs) to investigate their affinity and transport capacity for ursodeoxycholic acid acyl-β-D-glucuronide. mdpi.com

HepG2 Cells: The human hepatoma cell line HepG2 is a well-established model for studying hepatic metabolism and toxicity. These cells retain many of the differentiated functions of hepatocytes, including the expression of various UGTs and transporters involved in bile acid metabolism. nih.govnih.gov HepG2 cells have been utilized to study the concentration-dependent effects of UDCA on apoptosis and cell proliferation. nih.gov They are also used to investigate the inhibitory effects of UDCA on the expression of drug transporters like P-glycoprotein. nih.gov

Caco-2 Cells: The human colon adenocarcinoma cell line Caco-2 is a widely accepted in vitro model for the human intestinal barrier. When cultured, these cells differentiate to form a polarized monolayer with tight junctions, mimicking the absorptive and barrier functions of the intestinal epithelium. Caco-2 cells are employed to study the intestinal absorption, efflux, and metabolism of UDCA and its glucuronide metabolites, providing insights into their bioavailability and interaction with intestinal transporters. mdpi.com

Table 2: Applications of Cell-Based Assays in UDCA-Glucuronide Research

| Cell Line | Model System | Key Applications |

|---|---|---|

| HEK293 | Transporter-expressing system | Studying the specific role of transporters (e.g., OATPs, MRPs) in the transport of UDCA-glucuronide. mdpi.com |

| HepG2 | Hepatic cell model | Investigating hepatic metabolism, cytotoxicity, and regulation of transporter expression by UDCA. nih.govnih.gov |

| Caco-2 | Intestinal barrier model | Assessing intestinal permeability, absorption, and efflux of UDCA and its metabolites. mdpi.com |

In Vivo Animal Models for Comparative Metabolic Studies

In vivo animal models are crucial for understanding the complex interplay of absorption, distribution, metabolism, and excretion (ADME) of ursodeoxycholic acid and its metabolites in a whole-organism context. Comparative studies across different species provide valuable insights into the similarities and differences in bile acid metabolism, which is essential for translating preclinical findings to humans. nih.gov

Rodent Models (e.g., Mice, Rats) for Bile Acid Metabolism and Glucuronidation

Rodent models, particularly mice and rats, are the most commonly used animal models in bile acid research due to their well-characterized genetics, ease of handling, and the availability of transgenic strains. nih.gov

Mice: In mice, UDCA is considered a primary bile acid, although it constitutes a minor portion of the total bile acid pool. nih.gov Mouse models are extensively used to study the effects of UDCA on diet-induced obesity, where UDCA administration has been shown to improve metabolic parameters. journaljabb.com Studies in mice have also demonstrated that UDCA can alter the bile acid profile and accelerate enterohepatic circulation. nih.gov Genetically modified mouse models, such as those with knockouts of specific UGT enzymes or transporters, are invaluable for dissecting the precise roles of these proteins in the glucuronidation and disposition of UDCA. nih.gov

Rats: Rats are another important rodent model for studying bile acid metabolism. Research in rats has shown that after administration, UDCA is extensively metabolized, with a significant portion being converted to other bile acids. nih.gov Rat models have been instrumental in demonstrating that UDCA administration can modulate the expression of hepatic enzymes involved in bile acid synthesis. nih.gov

Table 3: Key Findings from Rodent Models in UDCA Research

| Rodent Model | Key Research Area | Selected Findings |

|---|---|---|

| Mice | Metabolic Disease | UDCA alleviates metabolic dysfunction in diet-induced obesity models. journaljabb.comnih.govbiosynth.comnih.gov |

| Bile Acid Homeostasis | UDCA administration alters the bile acid pool composition and accelerates enterohepatic circulation. nih.gov | |

| Rats | UDCA Metabolism | Demonstrates extensive biotransformation of UDCA to other bile acid species. nih.gov |

| Gene Regulation | UDCA feeding represses the expression of key enzymes in bile acid synthesis. nih.gov |

Non-Rodent Animal Models for Translational Metabolic Research (e.g., Dogs, Monkeys, Chimpanzees, Minipigs, Rabbits)

While rodent models provide fundamental insights, non-rodent models are often employed for translational research due to their greater physiological and metabolic similarity to humans in some aspects of bile acid metabolism. nih.gov

Dogs: Dogs are used to study the therapeutic effects and pharmacokinetics of UDCA in liver disease. Studies have shown that oral administration of UDCA in healthy dogs does not significantly alter bile acid tolerance tests. nih.gov Combination therapies involving UDCA have been evaluated for their efficacy in managing hepatic dysfunction in dogs. journaljabb.com

Monkeys: Non-human primates, such as the rhesus monkey, are valuable models for studying the long-term effects and potential hepatotoxicity of bile acids. Comparative studies in rhesus monkeys have been conducted to evaluate the effects of UDCA and chenodeoxycholic acid on liver function and structure. nih.govnih.gov

Rabbits: Rabbits have been used to compare the hepatotoxicity of different bile acids. These studies have shown that UDCA is less toxic than chenodeoxycholic acid and lithocholic acid in this model. nih.gov The metabolism of UDCA conjugates has also been investigated in rabbits, revealing that certain conjugates are more resistant to biotransformation. nih.gov

Chimpanzees and Minipigs: While less common, other non-rodent models like chimpanzees and minipigs are also utilized in metabolic research. The genetic proximity of chimpanzees to humans makes them a potentially valuable, though ethically complex, model. Minipigs are increasingly used in preclinical studies due to similarities in their gastrointestinal physiology and metabolism to humans.

Table 4: Comparative Aspects of UDCA Metabolism in Non-Rodent Models

| Non-Rodent Model | Relevance to UDCA Research |

|---|---|

| Dogs | Evaluating therapeutic efficacy and safety in a companion animal model. msdvetmanual.com |

| Monkeys | Long-term efficacy and safety studies due to physiological similarities to humans. nih.govnih.gov |

| Rabbits | Comparative toxicity studies of different bile acids. nih.govnih.gov |

| Chimpanzees | Limited use due to ethical considerations, but high translational relevance. |

| Minipigs | Growing use in preclinical studies due to anatomical and physiological similarities to humans. |

Comparative Biochemical and Genetic Aspects of Ursodeoxycholic Acid Acyl β D Glucuronide Metabolism

Species-Specific Differences in Ursodeoxycholic Acid Glucuronidation Pathways and Products

The metabolic fate of UDCA, including its glucuronidation, exhibits notable differences among various species. These variations can impact the efficacy and safety assessment of UDCA in preclinical animal models.

In vitro studies using liver S9 fractions have revealed major species-specific differences in the metabolism of major bile acids, including UDCA nih.gov. While amidation with taurine (B1682933) is a primary pathway in humans, chimpanzees, dogs, hamsters, rats, and mice, amidation with glycine (B1666218) is predominant in minipigs and rabbits nih.gov. Sulfation is a major metabolic route in humans and chimpanzees but is minor in other species nih.gov. Conversely, glucuronidation of bile acids is highest in dogs, representing 10%-56% of metabolism, whereas it is a minor pathway in other species, including humans, where it accounts for less than 12% nih.gov.

Table 1: Species Comparison of Major Metabolic Pathways for Ursodeoxycholic Acid

| Metabolic Pathway | Human & Chimpanzee | Dog | Rat & Mouse | Minipig & Rabbit |

| Glucuronidation | Minor (<12%) | Major (10%-56%) | Minor | Minor |

| Sulfation | Major (4.8%-52%) | Minor | Minor | Minor |

| Amidation | Primarily Taurine | Primarily Taurine | Primarily Taurine | Primarily Glycine |

| Hydroxylation | Low | Low | High | Low |

This table summarizes the predominant metabolic pathways for UDCA in different species based on in vitro data.

Tissue-Specific Expression and Activity of UGT Enzymes Relevant to Ursodeoxycholic Acid Glucuronidation (e.g., Liver, Intestine, Kidney)

The glucuronidation of UDCA is catalyzed by UDP-glucuronosyltransferase (UGT) enzymes, which are expressed in a tissue-specific manner. The liver is the primary site for glucuronidation of most substrates, including bile acids. nih.gov However, extrahepatic tissues such as the intestine and kidney also contribute significantly to this metabolic process nih.govnih.govnih.gov.

Microsomal UGT activity towards UDCA has been detected in human liver, kidney, and intestinal mucosa nih.govnih.gov. While there are no organ-specific differences in the affinity of UGTs for individual bile acids, the reaction rates are highest in the liver, being approximately twice the rates observed in the kidney and two to three times the rates in the duodenal mucosa nih.govnih.gov. Within the intestinal mucosa, the rate of bile acid glucuronidation progressively decreases from the duodenum to the colon nih.govnih.gov.

Several UGT isoforms are involved in UDCA glucuronidation. UGT1A3 plays a predominant role in the carboxyl glucuronidation of UDCA in the liver, while UGT2B7 is a major contributor to its hydroxyl glucuronidation sci-hub.se. Although UGT1A3 is not highly expressed in the liver, its high catalytic efficiency makes it a key enzyme for UDCA acyl glucuronidation sci-hub.se. The expression of UGT enzymes varies considerably across different tissues, with the liver showing the highest diversity of expressed UGTs, followed by the small intestine and the kidney nih.gov.

Table 2: Tissue-Specific UGT Activity for Ursodeoxycholic Acid Glucuronidation

| Tissue | Relative UGT Activity | Key UGT Isoforms |

| Liver | High | UGT1A3, UGT2B7 |

| Kidney | Moderate | UGTs present |

| Intestine | Moderate to Low | UGTs present |

This table provides a simplified overview of the relative UGT activity and key isoforms involved in UDCA glucuronidation in major tissues.

Genetic Variants (Polymorphisms) of UGT Enzymes Affecting Ursodeoxycholic Acid Glucuronidation Capacity

Genetic polymorphisms in UGT genes can lead to significant interindividual variability in the glucuronidation of UDCA, potentially affecting its therapeutic efficacy and safety. Polymorphisms have been described for several human UGT genes, including those involved in bile acid metabolism such as UGT1A1, UGT1A3, and UGT2B7 nih.govflinders.edu.au.

These genetic variations can alter enzyme expression levels or catalytic activity nih.gov. For instance, variants in the UGT1A1 gene are well-known to cause Gilbert's syndrome, characterized by impaired bilirubin glucuronidation, and can also affect the metabolism of other substrates nih.gov. Similarly, polymorphisms in UGT1A3 and UGT2B7 may influence the rate of UDCA glucuronidation. Studies on norursodeoxycholic acid (norUDCA), a homolog of UDCA, have shown that variant allozymes of UGT1A3 exhibit different conjugating capacities, suggesting that individuals with certain genotypes may have altered pharmacokinetic profiles for norUDCA nih.gov.

The functional consequences of many UGT polymorphisms are still under investigation, but it is hypothesized that variants leading to reduced glucuronidation capacity could be associated with altered responses to drugs and varying risks for certain diseases nih.govmdpi.com. The wide range of genetic variations can result in different metabolic phenotypes, from poor to rapid metabolizers researchgate.net.

Comparison with Glucuronidation of Other Bile Acids and Endogenous Compounds

The glucuronidation of UDCA is part of a broader metabolic system for detoxifying and eliminating various endogenous and exogenous compounds. UGT enzymes exhibit broad and often overlapping substrate specificities, accepting a wide array of structurally diverse molecules, including other bile acids, steroid hormones, bilirubin, and drugs nih.govresearchgate.net.

In comparison to other bile acids, UDCA and lithocholic acid show the highest rates of glucuronidation in hepatic and extrahepatic tissues, approximately twofold higher than chenodeoxycholic acid or deoxycholic acid nih.govnih.gov. The lowest activity is observed for glycolithocholic acid nih.gov. This suggests a structure-activity relationship for bile acid glucuronidation by UGTs nih.govnih.gov.

The UGT1A3 isoform, which is key for UDCA carboxyl glucuronidation, also catalyzes the glucuronidation of other bile acids like chenodeoxycholic acid researchgate.net. Similarly, UGT2B7, involved in UDCA hydroxyl glucuronidation, also metabolizes other endogenous compounds like androgens and estrogens cohlife.org. The broad substrate selectivity of UGTs is a crucial feature of the body's detoxification system, allowing for the efficient elimination of a wide range of potentially harmful substances nih.gov.

Biological and Physiological Significance of Ursodeoxycholic Acid Acyl β D Glucuronide Mechanistic Focus

Role in Bile Acid Detoxification and Elimination

The formation of UDCA-AG is a key step in the detoxification and subsequent elimination of bile acids from the body. This biotransformation is primarily catalyzed by the enzyme UDP-glucuronosyltransferase 1A3 (UGT1A3) in the liver. acs.orgdrugbank.com The addition of a glucuronic acid moiety to the carboxyl group of UDCA significantly alters its physicochemical properties, rendering it a more water-soluble and less toxic compound. capes.gov.br This increased water solubility facilitates its transport and excretion.

The hepatic uptake of the formed UDCA-AG is mediated by specific transporters, namely Organic Anion Transporting Polypeptide 1B1 (OATP1B1) and OATP1B3. acs.orgnih.gov This selective uptake into hepatocytes is a critical step for its subsequent biliary secretion. Interestingly, the accumulation of UDCA acyl glucuronide in the liver has been suggested to be potentially related to some of the perplexing toxicities observed with UDCA therapy, highlighting the importance of efficient downstream transport and elimination. acs.org

Table 1: Key Enzymes and Transporters in the Metabolism and Elimination of Ursodeoxycholic acid acyl-β-D-glucuronide

| Molecule | Function | References |

| UGT1A3 | Predominantly catalyzes the formation of UDCA-acyl-glucuronide in the liver. | acs.orgdrugbank.com |

| UGT2B7 | Plays a major role in the hydroxyl glucuronidation of UDCA. | acs.org |

| OATP1B1 | Mediates the selective uptake of UDCA-acyl-glucuronide into hepatocytes. | acs.orgnih.gov |

| OATP1B3 | Mediates the selective uptake of UDCA-acyl-glucuronide into hepatocytes. | acs.orgnih.gov |

Contribution to Bile Acid Hydrophilicity and Solubilization

The conjugation of UDCA with glucuronic acid to form UDCA-AG significantly enhances its hydrophilicity. mdpi.com UDCA itself is considered a hydrophilic bile acid compared to other endogenous bile acids like chenodeoxycholic acid and deoxycholic acid. nih.gov The addition of the highly polar glucuronide group further increases its water solubility.

This increased hydrophilicity has important implications for its role in bile. A more hydrophilic bile acid pool is less cytotoxic to hepatocytes and cholangiocytes. nih.gov While UDCA itself contributes to this effect, the formation of its even more hydrophilic glucuronide metabolite further shifts the balance towards a less toxic bile acid composition.

However, the impact of UDCA-AG on the solubilization of biliary lipids, such as cholesterol and phospholipids, is complex. One study investigating the effects of UDCA and its glucuronide and disulfate derivatives found that while UDCA increased biliary phospholipid and cholesterol secretion, the glucuronide form decreased phospholipid secretion and had no effect on cholesterol secretion. researchgate.netnih.gov This suggests that glucuronidation alters the interaction of UDCA with biliary lipids. The solubility of UDCA itself in aqueous solutions is limited, and its glycine (B1666218) conjugate can precipitate within the physiological pH range of the gut, potentially affecting its absorption and enterohepatic circulation. nih.govnih.gov The increased water solubility of UDCA-AG may influence its behavior within the complex micellar environment of bile.

Table 2: Comparative Properties of Ursodeoxycholic Acid and its Acyl-Glucuronide

| Property | Ursodeoxycholic Acid (UDCA) | Ursodeoxycholic acid acyl-β-D-glucuronide (UDCA-AG) | References |

| Hydrophilicity | Hydrophilic | More Hydrophilic | mdpi.comnih.gov |

| Formation Enzyme | N/A | UGT1A3 (predominantly) | acs.orgdrugbank.com |

| Effect on Biliary Phospholipid Secretion | Increased | Decreased | researchgate.netnih.gov |

| Effect on Biliary Cholesterol Secretion | Increased | Unchanged | researchgate.netnih.gov |

Maintenance of Bile Acid Pool Homeostasis

The efficient hepatic uptake and subsequent biliary or renal excretion of UDCA-AG are crucial for preventing its accumulation and for maintaining the dynamic equilibrium of the bile acid pool. In conditions of cholestasis, the enhanced urinary excretion of bile acid glucuronides, including UDCA-AG, becomes an important alternative elimination pathway, helping to alleviate the burden of toxic bile acids on the liver. nih.gov

Modulation of Bile Acid Signaling Pathways (indirectly via affecting parent UDCA pool)

Ursodeoxycholic acid acyl-β-D-glucuronide is not known to directly activate nuclear receptors such as the Farnesoid X Receptor (FXR) and the Pregnane X Receptor (PXR) in the same manner as its parent compound or other primary bile acids. However, by influencing the concentration and availability of the parent UDCA, it indirectly modulates these critical signaling pathways.

UDCA itself is a known antagonist of FXR. nih.gov By displacing endogenous FXR agonists and reducing their concentration in the enterohepatic circulation, UDCA can lead to a downregulation of FXR target genes. The formation of UDCA-AG, by contributing to the clearance of UDCA, can therefore indirectly influence the extent and duration of this FXR antagonism. For instance, reduced FXR activation can lead to an increase in bile acid synthesis. nih.gov

Similarly, the Pregnane X Receptor (PXR), which is involved in the detoxification of xenobiotics and bile acids, can be activated by certain bile acids. mdpi.comnih.gov While direct activation of PXR by UDCA-AG has not been established, the alteration of the bile acid pool composition due to the formation and elimination of this metabolite can indirectly affect PXR signaling by changing the concentrations of its natural ligands.

Q & A

Basic Research Questions

Q. What are the recommended methodologies for synthesizing ursodeoxycholic acid acyl-β-D-glucuronide, and how do solvent systems influence reaction efficiency?

- Methodological Answer : Electrochemical reduction of 7-ketolithocholic acid (7K-LCA) in double aprotic solvents (e.g., dimethyl sulfoxide and acetonitrile) is a validated synthesis route. The choice of solvent affects reaction kinetics and stereoselectivity, with aprotic solvents reducing side reactions and improving yield (~80% under optimized conditions) . Molecular dynamics simulations can predict solvent interactions and guide experimental design .

Q. How can researchers quantify ursodeoxycholic acid acyl-β-D-glucuronide in biological matrices, and what analytical challenges arise?

- Methodological Answer : High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is the gold standard. Challenges include distinguishing the glucuronide conjugate from endogenous bile acids due to structural similarities. Isotope dilution with deuterated internal standards improves accuracy .

Q. What mechanisms underlie the hepatoprotective effects of ursodeoxycholic acid derivatives, including acyl-β-D-glucuronide?

- Methodological Answer : The conjugate modulates bile acid signaling via farnesoid X receptor (FXR) and TGR5 receptors, reducing endoplasmic reticulum stress and mitochondrial dysfunction. In vitro models (e.g., primary hepatocytes or HepG2 cells) with lipopolysaccharide-induced injury are used to study these pathways .

Advanced Research Questions

Q. How can molecular dynamics simulations resolve contradictory data on the stability of ursodeoxycholic acid acyl-β-D-glucuronide in varying pH environments?

- Methodological Answer : Simulations tracking root-mean-square deviation (RMSD) and solvent-accessible surface area (SASA) over 100+ ns can predict hydrolysis rates at physiological pH (6.8–7.4). Experimental validation via pH-controlled stability assays (e.g., incubating the compound in simulated intestinal fluid) reconciles discrepancies .

Q. What experimental strategies address conflicting pharmacokinetic data on the intestinal absorption of acyl-β-D-glucuronide conjugates?

- Methodological Answer : Dual-labeling studies (³H/¹⁴C) in perfused rodent intestinal segments differentiate passive diffusion from active transport. Co-administration with efflux inhibitors (e.g., cyclosporine A) clarifies the role of P-glycoprotein .

Q. How does the acyl-glucuronide moiety influence interactions with gut microbiota compared to unconjugated UDCA?

- Methodological Answer : Anaerobic batch cultures of human fecal microbiota incubated with both compounds reveal differential metabolism via 16S rRNA sequencing and short-chain fatty acid profiling. Metabolomic analysis (LC-QTOF-MS) identifies species-specific deconjugation pathways .

Q. What advanced formulations improve the bioavailability of ursodeoxycholic acid acyl-β-D-glucuronide for targeting hepatic vs. systemic effects?

- Methodological Answer : Nanoparticle encapsulation (e.g., polylactic-co-glycolic acid [PLGA]) with surface ligands (e.g., galactosamine) enhances liver-specific uptake. Comparative biodistribution studies in murine models using fluorescently tagged formulations quantify organ-specific accumulation .

Contradiction Analysis & Best Practices

Q. How should researchers resolve inconsistencies in reported anti-inflammatory effects of acyl-β-D-glucuronide across cell lines?

- Recommendation : Standardize cell models (e.g., THP-1 macrophages vs. primary Kupffer cells) and inflammatory stimuli (e.g., TNF-α vs. IL-6). Dose-response curves (0.1–100 µM) and transcriptomic profiling (RNA-seq) identify cell-type-specific signaling thresholds .

Q. What protocols mitigate batch-to-batch variability in synthetic yields of acyl-β-D-glucuronide?

Featured Recommendations

| Most viewed |

|

|

|---|---|---|

| Most popular with customers |

|

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.